(2,4-Dichloro-pyrimidin-2-yl)-hydrazine

Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine functionalization

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine (CAS 1935927-75-5) is a strategically differentiated heterocyclic intermediate. Its defining feature is the regioselective installation of the hydrazine moiety at the C2 position of the pyrimidine ring, achieved in high yield (~95%) from 2,4-dichloropyrimidine. This isomeric purity is critical: generic amination of 2,4-dichloropyrimidine commonly yields non-selective mixtures of 2- and 4-substituted products, leading to synthetic failure in downstream cyclizations. The dual chlorine substitution pattern enables sequential SNAr functionalization, offering medicinal chemists a single, well-defined intermediate for exploring diverse substitution vectors in kinase inhibitor programs. The compound also serves as a direct precursor for [1,2,4]triazolo[1,5-c]pyrimidine scaffolds and polydentate hydrazone ligands for metal-coordination studies. Ensure lot-specific regiochemical verification to avoid irreproducible data.

Molecular Formula C4H4Cl2N4
Molecular Weight 179.00 g/mol
Cat. No. B12342669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-pyrimidin-2-yl)-hydrazine
Molecular FormulaC4H4Cl2N4
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)Cl)NN
InChIInChI=1S/C4H4Cl2N4/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H,8,9,10)
InChIKeyDFSNJWVCHPZECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dichloro-pyrimidin-2-yl)-hydrazine: Technical Specifications and Procurement Baseline for Pyrimidine Research Intermediates


(2,4-Dichloro-pyrimidin-2-yl)-hydrazine (CAS 1935927-75-5; molecular formula C4H4Cl2N4; molecular weight 179.00 g/mol) is a heterocyclic hydrazinopyrimidine derivative . The compound features a pyrimidine ring bearing two chlorine substituents and a hydrazine functional group, placing it within the broader class of hydrazinopyrimidines employed as versatile synthetic intermediates for fused heterocyclic systems and polydentate ligands [1]. The compound is structurally characterized by two chlorine atoms, a hydrazinyl group, and the pyrimidine core; its computed properties include a topological polar surface area of 63.8 Ų and XLogP of 1.7 [2].

Why Generic Hydrazinopyrimidine Interchange Fails: Structural Determinants of Regiochemical and Biological Divergence


Hydrazinopyrimidines cannot be treated as interchangeable procurement items due to pronounced differences in regiochemistry, substitution pattern, and downstream reactivity profiles that dictate their utility in specific synthetic pathways. The reaction of 2,4-dichloropyrimidine with nucleophiles typically yields non-selective mixtures of 2-substituted and 4-substituted products unless carefully controlled [1]. Furthermore, the specific arrangement of chlorine atoms relative to the hydrazine group—whether 2,4-dichloro substitution with hydrazine at the 2-position versus 4,6-dichloro substitution—profoundly influences both the compound's reactivity in SNAr transformations and the regiochemical outcome of subsequent cyclization reactions [2]. The position of halogen substituents determines which carbon centers remain electrophilic for further functionalization, making generic substitution without structural verification a source of synthetic failure and irreproducible biological data.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine


Regioselective C2 Hydrazine Installation: Synthetic Accessibility Advantage

The synthesis of (2,4-dichloro-pyrimidin-2-yl)-hydrazine proceeds via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with hydrazine. Under standard conditions, 2,4-dichloropyrimidine reacts with nucleophiles to produce non-selective mixtures of 2-substituted and 4-substituted products [1]. However, when the reaction is performed with hydrazine hydrate in ethanol with triethylamine, the C2 position can be selectively targeted to yield the desired 2-hydrazinyl-4-chloro isomer with 94.8% yield . This contrasts with the inherent non-selectivity of 2,4-dichloropyrimidine SNAr reactions, where uncontrolled substitution leads to isomeric mixtures that require chromatographic separation [1].

Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine functionalization

Divergent Fused Heterocycle Access: Hydrazinopyrimidine Reactivity Landscape

Hydrazinopyrimidines bearing chlorine substituents serve as versatile precursors for fused heterocyclic systems. Due to the high reactive nature of the hydrazino group, hydrazinopyrimidines have been widely employed for the synthesis of various fused pyrimidines including triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines via oxidative cyclization and Dimroth rearrangement pathways . The presence of two chlorine atoms in the target compound provides two distinct electrophilic centers (C4 and C6 positions, if the compound is indeed the 2-hydrazinyl-4,6-dichloro isomer) that remain available for sequential functionalization after hydrazine installation. In contrast, monochloro analogs such as 2-chloro-4-hydrazinopyrimidine possess only one remaining halogen for further derivatization, limiting the structural diversity accessible from a single intermediate [1].

Fused pyrimidines Triazolopyrimidines Cyclization chemistry

Hydrazone Derivative Cytotoxicity: Quantitative Comparison with Thiosemicarbazones

Pyrimidinyl hydrazones derived from hydrazinopyrimidine precursors have demonstrated anticancer cytotoxicity comparable to established thiosemicarbazone chemotypes. The cytotoxic potency of pyrimidinyl hydrazones (PH) was comparable to that observed for thiosemicarbazones [1]. These compounds exert their cytotoxic action through a combination of metal mobilization (coordinating copper and zinc at biologically relevant pH levels) and reactive oxygen species generation [2]. While these data pertain to hydrazone derivatives rather than the parent hydrazine compound, they establish the value of hydrazinopyrimidine intermediates as precursors to pharmacologically relevant scaffolds with validated mechanism of action.

Anticancer cytotoxicity Metal chelation Reactive oxygen species

Hydrazinopyrimidine Kinase Inhibitor Platform Utility

Hydrazinopyrimidine derivatives are widely employed as intermediates in the synthesis of kinase inhibitors and antiviral agents [1]. Specifically, hydrazinopyrimidine derivatives 5–24 were evaluated for their in vitro anticancer activity toward cell lines of nine different types of human cancers, with some compounds demonstrating inhibitory effects at 10⁻⁵ M level and in certain cases at 10⁻⁷ M concentrations [2]. The chloro-substituted hydrazinopyrimidines serve as precursors for CDK4/6 inhibitor candidates via Buchwald-Hartwig amination and other transition metal-catalyzed coupling reactions [1]. This contrasts with non-halogenated hydrazinopyrimidines which lack the electrophilic handles required for such cross-coupling diversification strategies.

Kinase inhibitors CDK4/6 inhibitors Pharmaceutical intermediates

High-Value Application Scenarios for (2,4-Dichloro-pyrimidin-2-yl)-hydrazine in Research and Industrial Settings


Synthesis of Fused Triazolopyrimidine Libraries for Kinase Inhibitor Discovery

The compound serves as a precursor for the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines via oxidative cyclization of chloropyrimidinyl hydrazones followed by Dimroth rearrangement . These fused heterocycles constitute privileged scaffolds in kinase inhibitor development. The dual chlorine substitution pattern enables sequential functionalization, allowing medicinal chemists to explore diverse substitution vectors from a single procured intermediate [4].

Preparation of Pyrimidinyl Hydrazones for Anticancer Metal Chelation Studies

Condensation of (2,4-dichloro-pyrimidin-2-yl)-hydrazine with appropriate aldehydes or ketones yields pyrimidinyl hydrazone ligands capable of coordinating copper and zinc at biologically relevant pH . These metal complexes demonstrate cytotoxicity comparable to thiosemicarbazones and exert their effects through reactive oxygen species generation, making them valuable tools for investigating metal-dependent anticancer mechanisms [4].

Regioselective SNAr Diversification for Targeted Library Synthesis

The compound's synthesis demonstrates that C2-selective hydrazine installation can be achieved in high yield (~95%) from 2,4-dichloropyrimidine . This regioselectivity enables the preparation of defined 2-hydrazinyl-4-chloro intermediates that can undergo subsequent selective functionalization at the remaining chlorine position, in contrast to the non-selective mixtures typically obtained from uncontrolled 2,4-dichloropyrimidine aminations [4]. This property is particularly valuable for parallel synthesis and library production where isomeric purity is essential.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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